

Palladium-Catalyzed Synthesis of Substituted Indenofluorenes: Application Notes and Protocols

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Compound of Interest		
Compound Name:	13h-Indeno[1,2-b]anthracene	
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Indenofluorenes are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in materials science and drug development due to their unique electronic and photophysical properties. The synthesis of substituted indenofluorenes with tailored functionalities is crucial for their application in organic electronics, photovoltaics, and as potential therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of the indenofluorene scaffold. This document provides detailed application notes and protocols for three prominent palladium-catalyzed methods for the synthesis of substituted indenofluorenes.

Tandem Suzuki Cross-Coupling and C-H Annulation

This method provides a convergent and efficient route to substituted fluorenes and indenofluorenes. The reaction proceeds via a palladium-catalyzed Suzuki cross-coupling followed by an intramolecular C(sp³)-H activation/annulation cascade. This one-pot procedure allows for the rapid construction of complex polycyclic systems from readily available starting materials.

Quantitative Data



Entry	Aryl Halide	Boroni c Acid/E ster	Cataly st Syste m	Base	Solven t	Temp (°C)	Time (h)	Yield (%)
1	1- bromo- 2- methylb enzene	(2- formylp henyl)b oronic acid	2 mol% Pd(OAc)2, 4 mol% SPhos	K₃PO₄	Toluene /H ₂ O	100	12	85
2	1-iodo- 2,4- dimethy Ibenzen e	(2- acetylp henyl)b oronic acid	2 mol% Pd(dppf)Cl ₂	CS2CO₃	Dioxan e	110	18	78
3	2- bromo- 9,9- dimethy I-9H- fluorene	(2- formylp henyl)b oronic acid	3 mol% Pd²(dba)³, 6 mol% XPhos	K2CO3	DMA	120	24	92[1][2]
4	1- bromo- 2- ethylbe nzene	(2- formyl- 5- methox yphenyl)boronic acid	2 mol% Pd(OAc)², 4 mol% SPhos	K₃PO4	Toluene /H₂O	100	14	81

Experimental Protocol

General Procedure for Tandem Suzuki Cross-Coupling and Annulation:

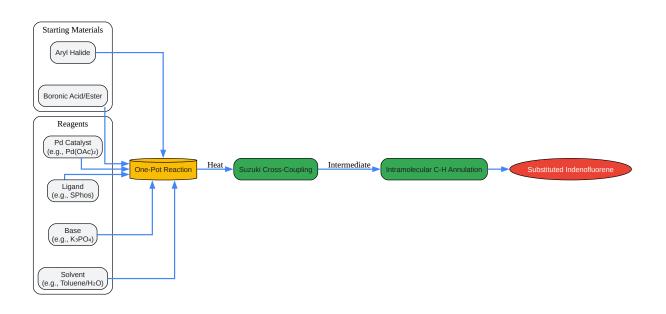
• To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).



- Evacuate and backfill the tube with argon or nitrogen three times.
- Add the degassed solvent system (e.g., toluene/H2O, 4:1, 5 mL).
- Seal the tube and heat the reaction mixture at the specified temperature for the indicated time, with vigorous stirring.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Reaction Workflow





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Caption: Workflow for Tandem Suzuki Cross-Coupling and Annulation.

Sequential Cross-Coupling, Isomerization, and Cyclization

This synthetic strategy allows for the construction of 7,12-dihydroindeno[1,2-a]fluorene skeletons. The process involves a tandem palladium-catalyzed cross-coupling of a 1-(2-



iodophenyl)-3-arylprop-2-yn-1-one with a diynylic ether, which then undergoes an Alder-ene isomerization and a final cyclization step.

Quantitative Data



Entry	1-(2- iodoph enyl)-3 - arylpro p-2-yn- 1-one	Diynyli c Ether	Cataly st Syste m	Base	Solven t	Temp (°C)	Time (h)	Yield (%)
1	1-(2- iodophe nyl)-3- phenylp rop-2- yn-1- one	1,1'- (oxybis(prop-1- yne- 3,1- diyl))dib enzene	5 mol% Pd(PPh 3)4, 10 mol% Cul	Et₃N	THF	60	12	75
2	1-(2- iodophe nyl)-3- (p- tolyl)pro p-2-yn- 1-one	1,1'- (oxybis(prop-1- yne- 3,1- diyl))bis (4- methox ybenze ne)	5 mol% Pd(PPh 3)4, 10 mol% Cul	Et₃N	THF	60	14	72
3	3-(4- chlorop henyl)-1 -(2- iodophe nyl)prop -2-yn-1- one	1,1'- (oxybis(prop-1- yne- 3,1- diyl))dib enzene	5 mol% Pd(PPh 3)4, 10 mol% Cul	Et₃N	THF	60	12	68
4	1-(2- iodophe nyl)-3-	1,1'- (oxybis(prop-1-	5 mol% Pd(PPh 3)4, 10	Et₃N	THF	60	15	70





(naphth yne- mol% alen-2- 3,1- Cul yl)prop- diyl))dib 2-yn-1- enzene

one

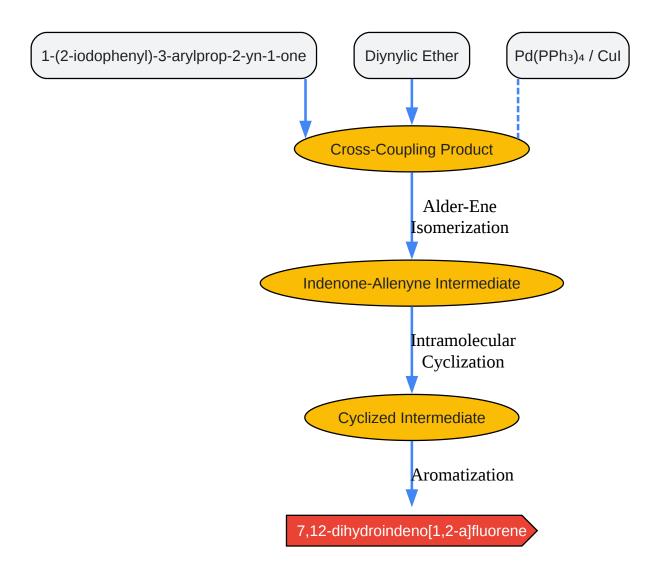
Experimental Protocol

General Procedure for Sequential Reaction:

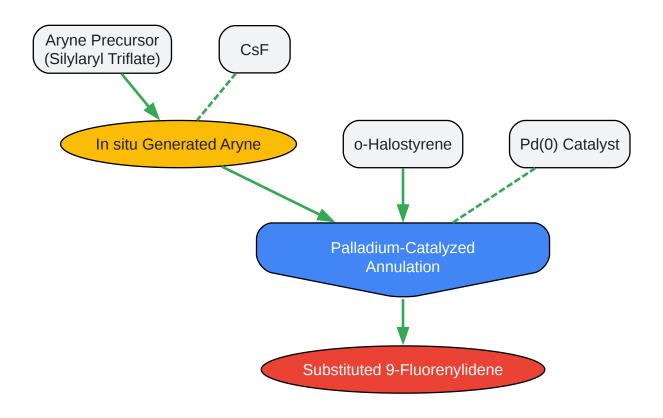
- In a flame-dried round-bottom flask, dissolve the 1-(2-iodophenyl)-3-arylprop-2-yn-1-one (0.5 mmol) and the diynylic ether (0.6 mmol) in anhydrous, degassed THF (10 mL).
- Add triethylamine (Et₃N, 1.5 mmol), copper(I) iodide (CuI, 0.05 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol) to the solution under an inert atmosphere.
- Heat the reaction mixture to 60 °C and stir for the time indicated in the table.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (15 mL).
- Extract the mixture with diethyl ether (3 x 20 mL).
- Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
- Purify the residue by column chromatography on silica gel to afford the desired 7,12dihydroindeno[1,2-a]fluorene product.

Signaling Pathway









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